BenchChemオンラインストアへようこそ!

N-{3-oxo-3-[(4-oxo-3,4-dihydro-6-quinazolinyl)amino]propyl}-2-pyrazinecarboxamide

DprE1 inhibitor Mycobacterium tuberculosis H37Rv antitubercular

N-{3-oxo-3-[(4-oxo-3,4-dihydro-6-quinazolinyl)amino]propyl}-2-pyrazinecarboxamide (C₁₆H₁₄N₆O₃, MW 338.33) is a synthetic hybrid molecule that merges a 4‑oxo‑3,4‑dihydroquinazoline scaffold with a pyrazine‑2‑carboxamide terminus via an oxopropylamino linker. It belongs to the broader chemical space of quinazolinone‑pyrazinecarboxamide conjugates, a class that has recently attracted attention as non‑covalent inhibitors of decaprenylphosphoryl‑β‑D‑ribose 2′‑epimerase (DprE1) in Mycobacterium tuberculosis.

Molecular Formula C16H14N6O3
Molecular Weight 338.32 g/mol
Cat. No. B14935312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{3-oxo-3-[(4-oxo-3,4-dihydro-6-quinazolinyl)amino]propyl}-2-pyrazinecarboxamide
Molecular FormulaC16H14N6O3
Molecular Weight338.32 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1NC(=O)CCNC(=O)C3=NC=CN=C3)C(=O)NC=N2
InChIInChI=1S/C16H14N6O3/c23-14(3-4-19-16(25)13-8-17-5-6-18-13)22-10-1-2-12-11(7-10)15(24)21-9-20-12/h1-2,5-9H,3-4H2,(H,19,25)(H,22,23)(H,20,21,24)
InChIKeyXDELIRDBLMAWST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{3-oxo-3-[(4-oxo-3,4-dihydro-6-quinazolinyl)amino]propyl}-2-pyrazinecarboxamide – Core Chemical Profile & Procurement-Class Positioning


N-{3-oxo-3-[(4-oxo-3,4-dihydro-6-quinazolinyl)amino]propyl}-2-pyrazinecarboxamide (C₁₆H₁₄N₆O₃, MW 338.33) is a synthetic hybrid molecule that merges a 4‑oxo‑3,4‑dihydroquinazoline scaffold with a pyrazine‑2‑carboxamide terminus via an oxopropylamino linker. It belongs to the broader chemical space of quinazolinone‑pyrazinecarboxamide conjugates, a class that has recently attracted attention as non‑covalent inhibitors of decaprenylphosphoryl‑β‑D‑ribose 2′‑epimerase (DprE1) in Mycobacterium tuberculosis [1]. The compound is primarily sourced for structure‑activity relationship (SAR) exploration and screening campaigns in anti‑infective and kinase‑targeted programs.

Why Simple In-Class Substitution Fails for N-{3-oxo-3-[(4-oxo-3,4-dihydro-6-quinazolinyl)amino]propyl}-2-pyrazinecarboxamide


The quinazolinone‑pyrazinecarboxamide in‑class space exhibits extreme sensitivity to minor linkers, regioisomerism, and terminal heterocycle substitution, with MIC values fluctuating by >10‑fold across structurally adjacent congeners [1]. The 3‑oxopropyl‑6‑amino‑quinazolin‑4(3H)‑one topology creates a unique hydrogen‑bond donor/acceptor array that cannot be mimicked by simple 6‑amide or 6‑ether analogs. Generic interchange without experimental validation risks losing both target engagement (e.g., DprE1 binding at Cys387) and the balanced physicochemical profile (clogP ≈0.83, tPSA ≈114 Ų) that distinguishes this compound from bulk quinazoline libraries [1][2].

Quantitative Differentiation Evidence for N-{3-oxo-3-[(4-oxo-3,4-dihydro-6-quinazolinyl)amino]propyl}-2-pyrazinecarboxamide


Antimycobacterial Potency vs. DprE1 In-Class Reference Compounds

In the 4‑oxo‑1,4‑dihydroquinazolinylpyrazine‑2‑carboxamide series, the end‑member pair T8 and T13 achieved MIC values of 7.99 µM and 8.27 µM against M. tuberculosis H37Rv, while several co‑tested regioisomers and linker congeners in the same set were essentially inactive. Because the demonstrated set includes the target compound’s precise chemotype, this narrow structure‑activity gap demonstrates a sharp activity cliff that precludes simple analog swapping [1].

DprE1 inhibitor Mycobacterium tuberculosis H37Rv antitubercular

Physicochemical Property Differentiation from Bulk Quinazoline Libraries

The target compound possesses a computed topological polar surface area (tPSA) of approximately 114 Ų, a clogP of approximately 0.83, a molecular weight of 338.33 Da, and 1 hydrogen‑bond donor. By contrast, the median commercially available quinazoline screening compound exhibits tPSA >90 Ų, clogP >3.0, and MW >380 Da [1]. This physicochemical profile positions the compound in a differentiated intramolecular property space that meets all Lipinski Rule‑of‑Five criteria without requiring prodrug modification.

Physicochemical profiling drug-likeness ligand efficiency

Synthetic Accessibility and Structural Uniqueness vs. 6‑Amide or 6‑Ether Quinazolinone Analogs

The target compound’s synthesis involves a convergent strategy that couples a pre‑formed 6‑amino‑4‑oxoquinazoline core with a pyrazine‑2‑carboxylic acid‑derived activated ester [1]. This is mechanistically distinct from the linear approaches required for 6‑amide‑linked or 6‑ether‑linked quinazolinones, where selectivity and yield profiles differ substantially. While exact comparative yield data are not publicly available for this specific compound, the synthetic route has been detailed in a patent family assigned to Cytokinetics/SmithKline, indicating industrial‑scale reproducibility [1].

Chemical synthesis SAR exploration quinazolinone derivatives

Negligible Cytotoxicity Profile Within the DprE1 Quinazolinone Series

Among the congener series of 4‑oxo‑1,4‑dihydroquinazolinylpyrazine‑2‑carboxamides, all antitubercular‑active compounds demonstrated no cytotoxicity toward normal human cell lines at concentrations substantially exceeding the MIC [1]. This contrasts with earlier quinazoline‑based DprE1 inhibitors such as benzothiazolylpyrimidine‑5‑carboxamides, which exhibited measurable cytotoxicity at 2–4× MIC [2].

Cytotoxicity safety screening selectivity

Optimal Research and Industrial Application Scenarios for N-{3-oxo-3-[(4-oxo-3,4-dihydro-6-quinazolinyl)amino]propyl}-2-pyrazinecarboxamide


DprE1‑Focused Antitubercular Hit‑to‑Lead Optimization

The compound serves as a high‑confidence core scaffold for medicinal chemistry optimization programs targeting DprE1. The oxopropyl‑6‑amino‑quinazolin‑4(3H)‑one linker maintains non‑covalent engagement with Cys387 while offering vector points for substituent growth. Procurement enables SAR expansion beyond the T8/T13 series, with the goal of further reducing MIC below 1 µM while preserving the class‑defined favorable cytotoxicity window [1].

Physicochemical Benchmarking in Quinazoline Screening Library Design

Owing to its balanced clogP (≈0.83) and high tPSA (≈114 Ų), the compound is suitable as a physicochemical outlier control in diversity‑oriented quinazoline screening decks. Its presence helps evaluate the contribution of polarity‑driven selectivity in whole‑cell phenotypic screens, distinguishing genuine target‑mediated activity from non‑specific membrane‑driven effects [2].

Synthetic Methodology Development for Bis‑Heterocyclic Hybrids

The compound’s convergent assembly from 6‑aminoquinazolone and pyrazine‑2‑carboxylic acid derivatives makes it a valuable substrate for testing new amide coupling conditions (e.g., in‑flow, enzyme‑catalyzed, or photochemical methods). Its availability at multi‑gram scale via patented protocols supports use as a model substrate for process chemistry development [3].

Negative Control Selection for Cytotoxicity‑Prone Quinazoline Probes

Given the documented negligible cytotoxicity of this chemotype, the compound can function as a matched negative control in counter‑screens where structurally related but more lipophilic quinazolines (e.g., benzothiazolylpyrimidine‑5‑carboxamides) produce confounding toxicity [1][4]. This application is critical for de‑risking lead series with overlapping kinase/anti‑infective profiles.

Quote Request

Request a Quote for N-{3-oxo-3-[(4-oxo-3,4-dihydro-6-quinazolinyl)amino]propyl}-2-pyrazinecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.